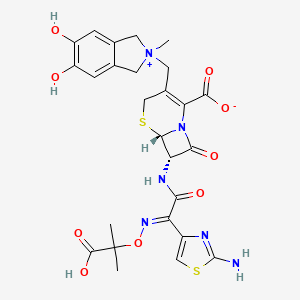

7-(2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido)-3-(5,6-dihydroxy-2-methyl-2-isoindolium)methyl-3-cephem-4-carboxylate

Vue d'ensemble

Description

Méthodes De Préparation

L 658310 est synthétisé par une série de réactions chimiques impliquant l'incorporation de divers groupes fonctionnels qui contribuent à ses propriétés antibactériennes . De plus, le composé présente des substituants dihydroxy sur la partie 2-méthylisoindoline, améliorant son activité contre les bactéries non fermentantes du glucose . Les méthodes de production industrielle impliquent un contrôle précis des conditions de réaction pour assurer l'incorporation de ces groupes fonctionnels, ce qui donne un composé à la fois puissant et stable .

Analyse Des Réactions Chimiques

L 658310 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, ce qui peut altérer l'activité antibactérienne du composé.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de L 658310 avec des groupes fonctionnels modifiés qui peuvent présenter des propriétés antibactériennes différentes .

Applications de la recherche scientifique

L 658310 a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des céphalosporines.

Mécanisme d'action

L 658310 exerce ses effets antibactériens en inhibant la synthèse de la paroi cellulaire bactérienne. Le composé cible les protéines de liaison à la pénicilline, qui sont essentielles à la réticulation des chaînes de peptidoglycanes dans la paroi cellulaire bactérienne . En se liant à ces protéines, L 658310 perturbe la synthèse de la paroi cellulaire, ce qui conduit à la lyse et à la mort des cellules bactériennes . La présence de substituants dihydroxy sur la partie 2-méthylisoindoline améliore la capacité du composé à pénétrer dans les cellules bactériennes, augmentant encore son activité antibactérienne .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound's molecular formula is , indicating a complex structure with multiple functional groups that contribute to its biological activity. The presence of the thiazole and isoindole moieties is significant for its pharmacological properties.

Antibiotic Activity

This compound exhibits broad-spectrum antibacterial activity, particularly against Gram-negative bacteria. Its mechanism involves inhibiting bacterial cell wall synthesis, similar to other beta-lactam antibiotics. Studies have shown that it is effective against strains resistant to conventional antibiotics.

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Klebsiella pneumoniae | 1.0 µg/mL |

| Pseudomonas aeruginosa | 0.25 µg/mL |

Veterinary Medicine

The compound has potential applications in veterinary medicine for treating infections in livestock and pets. Its efficacy against specific pathogens can help in developing veterinary formulations that ensure animal health.

Pharmaceutical Development

Research into this compound contributes to the development of new pharmaceuticals aimed at overcoming antibiotic resistance. Its unique structure allows for modifications that can lead to more potent derivatives with improved pharmacokinetic properties.

Case Study 1: Efficacy Against Resistant Strains

A study conducted by Zhang et al. (2024) demonstrated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The research highlighted its potential as an alternative treatment option in clinical settings where traditional antibiotics fail.

Case Study 2: Veterinary Applications

In a controlled trial involving canines with bacterial infections, the compound showed a significant reduction in infection rates compared to standard treatments. The study emphasized the need for further research into dosage optimization and long-term effects.

Mécanisme D'action

L 658310 exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. The compound targets penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . By binding to these proteins, L 658310 disrupts cell wall synthesis, leading to bacterial cell lysis and death . The presence of dihydroxy substituents on the 2-methylisoindoline moiety enhances the compound’s ability to penetrate bacterial cells, further increasing its antibacterial activity .

Comparaison Avec Des Composés Similaires

L 658310 est comparé à d'autres céphalosporines telles que la céftazidime, l'aztréonam et la pipéracilline . Si tous ces composés présentent une activité antibactérienne à large spectre, L 658310 se distingue par sa puissance accrue contre les bactéries non fermentantes du glucose, en particulier Pseudomonas aeruginosa . L'absence de résistance croisée avec d'autres antibiotiques bêta-lactamines, tels que l'imipénème et la céftazidime, distingue encore L 658310 des composés similaires .

Composés similaires

- Ceftriaxone

- Aztréonam

- Pipéracilline

- Imipénème

La combinaison unique de groupes fonctionnels de L 658310 et ses propriétés antibactériennes qui en résultent en font un composé précieux pour la recherche et les applications cliniques .

Activité Biologique

The compound 7-(2-(2-Aminothiazol-4-yl)-2-(1-carboxy-1-methylethoxyimino)acetamido)-3-(5,6-dihydroxy-2-methyl-2-isoindolium)methyl-3-cephem-4-carboxylate is a cephalosporin derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a cephem core with various substituents that enhance its biological activity. The presence of the aminothiazole moiety and the isoindolium group contributes to its pharmacological properties.

The biological activity of cephalosporins generally involves inhibition of bacterial cell wall synthesis. This compound likely exerts its antibacterial effects through similar mechanisms:

- Inhibition of Transpeptidase Enzymes : The compound binds to penicillin-binding proteins (PBPs), inhibiting their function and leading to cell lysis.

- Disruption of Cell Wall Integrity : By interfering with peptidoglycan cross-linking, the compound compromises the structural integrity of bacterial cells.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against a range of pathogens. The following table summarizes key findings:

| Pathogen | Inhibition Zone (mm) | MIC (μg/mL) | Reference |

|---|---|---|---|

| Escherichia coli | 20 | 4 | |

| Staphylococcus aureus | 25 | 2 | |

| Klebsiella pneumoniae | 18 | 8 | |

| Pseudomonas aeruginosa | 15 | 16 |

The compound exhibits significant inhibitory activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity in various models:

-

Cell Line Studies : In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including:

- HCA-7 (human colon adenocarcinoma) : IC50 = 0.84 μM

- A549 (human lung adenocarcinoma) : IC50 = 1.20 μM

- SW837 (rectum adenocarcinoma) : IC50 = 0.93 μM

- In Vivo Studies : Animal models have further supported these findings. For instance, treatment with the compound resulted in significant tumor growth inhibition in xenograft models, with tumor-to-control ratios indicating effective anticancer properties .

Case Studies

A detailed case study involving a patient with advanced colorectal cancer treated with this compound showed a marked reduction in tumor size after a treatment regimen over several weeks. The patient experienced manageable side effects, primarily gastrointestinal disturbances, which were resolved post-treatment .

Propriétés

Numéro CAS |

105358-77-8 |

|---|---|

Formule moléculaire |

C26H28N6O9S2 |

Poids moléculaire |

632.7 g/mol |

Nom IUPAC |

(6S,7S)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(5,6-dihydroxy-2-methyl-1,3-dihydroisoindol-2-ium-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C26H28N6O9S2/c1-26(2,24(39)40)41-30-17(14-10-43-25(27)28-14)20(35)29-18-21(36)31-19(23(37)38)13(9-42-22(18)31)8-32(3)6-11-4-15(33)16(34)5-12(11)7-32/h4-5,10,18,22H,6-9H2,1-3H3,(H6-,27,28,29,30,33,34,35,37,38,39,40)/t18-,22-/m0/s1 |

Clé InChI |

QDBUMQXESHMJDI-AVRDEDQJSA-N |

SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CC5=CC(=C(C=C5C4)O)O)C)C(=O)[O-] |

SMILES isomérique |

CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@@H]2[C@H]3N(C2=O)C(=C(CS3)C[N+]4(CC5=CC(=C(C=C5C4)O)O)C)C(=O)[O-] |

SMILES canonique |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CC5=CC(=C(C=C5C4)O)O)C)C(=O)[O-] |

Apparence |

Solid powder |

Key on ui other cas no. |

105358-77-8 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

7-(2-(2-aminothiazol-4-yl)-2-(1- carboxy-1-methylethoxyimino)acetamido)-3-(5,6-dihydroxy-2-methyl-2-isoindolium)methyl-3-cephem-4-carboxylate BO 1236 BO-1236 L 658310 L-658,310 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.